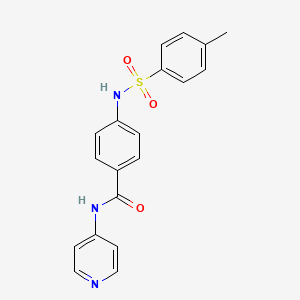

4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

Coupling with pyridine: The sulfonamide intermediate is then coupled with a pyridine derivative under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Formation of the benzamide moiety: The final step involves the reaction of the coupled product with a benzoyl chloride derivative to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be

生物活性

4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, also known by its DrugBank ID DB07572, is a compound that belongs to the class of p-toluenesulfonamides. This compound is characterized by its complex structure, which includes a pyridine ring and a sulfonamide group attached to a benzamide framework. Its chemical formula is C16H19N3O4S, and it has an average molecular weight of approximately 349.405 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- IUPAC Name : 3-(4-methylbenzenesulfonamido)propyl N-(pyridin-4-yl)carbamate

- SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC1=CC=NC=C1

This indicates that the compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research has indicated that this compound may exhibit inhibitory effects on specific enzymes and cellular pathways, making it a candidate for further pharmacological studies.

Key Biological Targets

- Lanosterol 14-alpha demethylase (ERG11) : This enzyme is crucial in the biosynthesis of sterols in fungi and is a target for antifungal agents. The inhibition of this enzyme can disrupt fungal cell membrane integrity, leading to cell death .

- Cancer Cell Lines : Preliminary studies suggest that derivatives of similar compounds show effective inhibitory activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, certain structural modifications have led to enhanced potency against these cell lines .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of related compounds featuring the pyridine moiety. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating promising activity:

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| Compound 40 | 1.03 | 1.15 | 2.59 |

| Golvatinib | 2.60 | 6.95 | Not specified |

These findings underscore the potential of modifying the structure to enhance biological activity against cancer cells .

Antibacterial Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis .

特性

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-14-2-8-18(9-3-14)26(24,25)22-17-6-4-15(5-7-17)19(23)21-16-10-12-20-13-11-16/h2-13,22H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSDFWZLKBVPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。